molecular formula C17H20F3N3O B5441788 (1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

(1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

Cat. No.: B5441788
M. Wt: 339.35 g/mol
InChI Key: YNSSXQULODRNMU-BZPMIXESSA-N
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Description

The compound (1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one is a complex organic molecule characterized by its unique tricyclic structure and the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tricyclic structure through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions to attach the trifluoromethyl group to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one: is unique due to its tricyclic structure and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R,2S,9R)-11-[3-(trifluoromethyl)pyridin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O/c18-17(19,20)13-3-2-6-21-16(13)22-8-11-7-12(10-22)14-4-1-5-15(24)23(14)9-11/h2-3,6,11-12,14H,1,4-5,7-10H2/t11-,12-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSSXQULODRNMU-BZPMIXESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(CN(C3)C4=C(C=CC=N4)C(F)(F)F)CN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]3C[C@H](CN(C3)C4=C(C=CC=N4)C(F)(F)F)CN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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